molecular formula C22H22N8O B269725 4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Katalognummer B269725
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: DQYBWFGQECIOAR-NXVVXOECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as IMD-0354, and it has been found to have anti-inflammatory and anti-cancer properties.

Wirkmechanismus

The mechanism of action of IMD-0354 involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, cell proliferation, and apoptosis. By inhibiting this pathway, IMD-0354 can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
IMD-0354 has been found to have anti-inflammatory and anti-cancer properties. It can reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using IMD-0354 in lab experiments include its specificity for the NF-κB pathway, its ability to inhibit the activity of NF-κB without affecting other signaling pathways, and its potential applications in the treatment of various diseases. The limitations of using IMD-0354 in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the research on IMD-0354. These include:
1. Further studies to determine the safety and efficacy of IMD-0354 in humans.
2. Development of novel formulations of IMD-0354 with improved solubility and bioavailability.
3. Investigation of the potential applications of IMD-0354 in the treatment of autoimmune disorders.
4. Exploration of the synergistic effects of IMD-0354 with other anti-inflammatory and anti-cancer agents.
5. Investigation of the potential role of IMD-0354 in the regulation of immune responses.
In conclusion, IMD-0354 is a promising compound with potential applications in the treatment of various diseases. Its ability to inhibit the activity of NF-κB makes it an attractive target for drug development. Further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in the treatment of autoimmune disorders and cancer.

Synthesemethoden

The synthesis of IMD-0354 involves the reaction of 2-(4-morpholinyl)-4,6-bis-(phenylamino)-1,3,5-triazine with indole-3-carbaldehyde hydrazone in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

IMD-0354 has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to inhibit the activity of a protein called nuclear factor-kappa B (NF-κB), which is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis.

Eigenschaften

Produktname

4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Molekularformel

C22H22N8O

Molekulargewicht

414.5 g/mol

IUPAC-Name

4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H22N8O/c1-2-6-17(7-3-1)25-20-26-21(28-22(27-20)30-10-12-31-13-11-30)29-24-15-16-14-23-19-9-5-4-8-18(16)19/h1-9,14-15,24H,10-13H2,(H2,25,26,27,28,29)/b16-15-

InChI-Schlüssel

DQYBWFGQECIOAR-NXVVXOECSA-N

Isomerische SMILES

C1COCCN1C2=NC(=NC(=N2)NN/C=C\3/C=NC4=CC=CC=C43)NC5=CC=CC=C5

SMILES

C1COCCN1C2=NC(=NC(=N2)NNC=C3C=NC4=CC=CC=C43)NC5=CC=CC=C5

Kanonische SMILES

C1COCCN1C2=NC(=NC(=N2)NNC=C3C=NC4=CC=CC=C43)NC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.